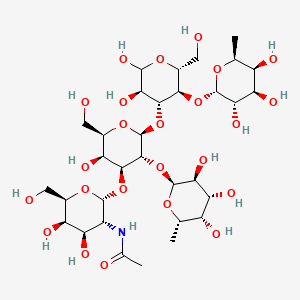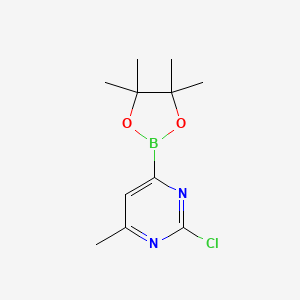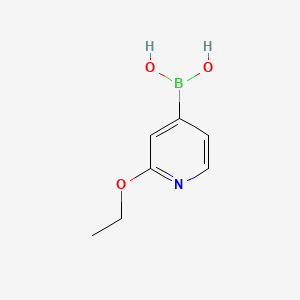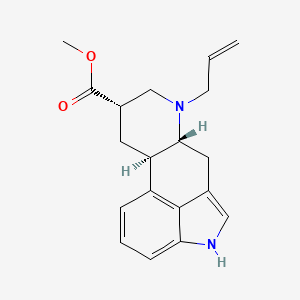
iso-A-Pentasaccharide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound iso-A-Pentasaccharide is a complex carbohydrate derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, typically starting with the protection of hydroxyl groups to prevent unwanted reactions. The key steps include:
Protection of Hydroxyl Groups: Using protecting groups such as acetyl or benzyl groups.
Glycosylation Reactions: Formation of glycosidic bonds between sugar units.
Deprotection: Removal of protecting groups to yield the final compound.
Industrial Production Methods
Industrial production methods would likely involve large-scale glycosylation reactions using automated synthesizers. The process would be optimized for yield and purity, with stringent control over reaction conditions such as temperature, pH, and solvent choice.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: Reduction of the acetamide group to an amine.
Substitution: Nucleophilic substitution reactions at the hydroxyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, alkoxides.
Major Products
Oxidation: Aldehydes, ketones.
Reduction: Amines.
Substitution: Ethers, esters.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Carbohydrates: Used as a building block for more complex carbohydrate structures.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Glycobiology: Studying carbohydrate-protein interactions.
Drug Development: Potential use in the design of carbohydrate-based drugs.
Medicine
Antiviral Agents: Potential use in the development of antiviral compounds.
Cancer Research: Investigating its role in cancer cell metabolism.
Industry
Food Industry: Potential use as a food additive or sweetener.
Cosmetics: Use in skincare products for its hydrating properties.
Mecanismo De Acción
The compound exerts its effects primarily through interactions with carbohydrate-binding proteins, such as lectins. These interactions can modulate various biological pathways, including cell signaling and immune responses. The hydroxyl groups play a crucial role in these interactions, forming hydrogen bonds with protein residues.
Comparación Con Compuestos Similares
Similar Compounds
Cellobiose: A disaccharide with similar glycosidic linkages.
Lactose: Another disaccharide with a similar structure but different functional groups.
Uniqueness
The presence of multiple hydroxyl groups and an acetamide group makes this compound highly versatile and functional. Its ability to participate in various chemical reactions and biological interactions sets it apart from simpler carbohydrates.
Propiedades
Número CAS |
128464-25-5 |
|---|---|
Fórmula molecular |
C32H55NO24 |
Peso molecular |
837.775 |
Nombre IUPAC |
N-[(2R,3R,4R,5R,6R)-2-[(2S,3R,4S,5S,6R)-2-[(3R,4R,5R,6R)-2,3-dihydroxy-6-(hydroxymethyl)-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C32H55NO24/c1-7-14(38)19(43)21(45)30(49-7)54-24-12(6-36)51-28(48)23(47)26(24)56-32-27(57-31-22(46)20(44)15(39)8(2)50-31)25(17(41)11(5-35)53-32)55-29-13(33-9(3)37)18(42)16(40)10(4-34)52-29/h7-8,10-32,34-36,38-48H,4-6H2,1-3H3,(H,33,37)/t7-,8-,10+,11+,12+,13+,14+,15+,16-,17-,18+,19+,20+,21-,22-,23+,24+,25-,26+,27+,28?,29+,30-,31-,32-/m0/s1 |
Clave InChI |
ZBXMDMBUJYNWCZ-NLMCABFBSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)NC(=O)C)OC5C(C(C(C(O5)C)O)O)O)O)O)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-Amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxamide;dihydrobromide](/img/structure/B590755.png)


![Isoxazolo[5',4':3,4]benzo[1,2-c][1,2,5]oxadiazole](/img/structure/B590764.png)



![2-Chloropyrido[2,3-D]pyrimidin-4(1H)-one hydrochloride](/img/structure/B590769.png)

